molecular formula C12H14N4O2S B2993674 N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]furan-2-carboxamide CAS No. 2034517-72-9

N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]furan-2-carboxamide

Cat. No.: B2993674
CAS No.: 2034517-72-9
M. Wt: 278.33
InChI Key: QWNDRTGOSNEWGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]furan-2-carboxamide is a synthetic chemical compound of significant interest in advanced pharmacological and medicinal chemistry research. This molecule is characterized by a unique structure combining a 1,2,5-thiadiazole heterocycle, a piperidine ring, and a furan-2-carboxamide group. The 1,2,5-thiadiazole scaffold is a known bioisostere found in various compounds studied for their diverse biological activities . Similarly, the furan carboxamide moiety is a structural feature present in several synthetic analogs investigated for their potent effects . This specific structural architecture makes this compound a valuable chemical tool for researchers. Its primary research application lies in screening and identifying potential interactions with biological targets. It is intended for use in vitro studies to help elucidate novel signaling pathways and mechanisms of action. Researchers may employ this compound in the development of new molecular probes or as a lead structure in the discovery of new therapeutic agents. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for human or veterinary use. All necessary safety data sheets (SDS) should be consulted before handling. Researchers are encouraged to conduct their own experiments to validate the specific properties and applications of this compound.

Properties

IUPAC Name

N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2S/c17-12(10-2-1-7-18-10)14-9-3-5-16(6-4-9)11-8-13-19-15-11/h1-2,7-9H,3-6H2,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWNDRTGOSNEWGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC=CO2)C3=NSN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]furan-2-carboxamide typically involves multiple steps. One common method includes the reaction of 1-(1,2,5-thiadiazol-3-yl)piperidin-4-amine with furan-2-carboxylic acid under specific conditions to form the desired compound . The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the coupling reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran (THF).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]furan-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a kinase inhibitor, particularly targeting BRAFV600E and RET kinases.

    Medicine: Investigated for its potential therapeutic applications in cancer treatment due to its kinase inhibitory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]furan-2-carboxamide involves its interaction with specific molecular targets, primarily the BRAFV600E and RET kinases. By inhibiting these kinases, the compound can interfere with signaling pathways that are crucial for cell proliferation and survival, making it a potential candidate for cancer therapy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of synthetic piperidine derivatives, many of which are regulated due to their opioid receptor activity. Below is a detailed comparison with key analogs:

Furanylfentanyl (N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]furan-2-carboxamide)

  • Structural Differences :
    • N-[1-(1,2,5-Thiadiazol-3-yl)piperidin-4-yl]furan-2-carboxamide replaces the phenylethyl group at the piperidine 1-position with a 1,2,5-thiadiazole ring.
    • The phenyl group in furanylfentanyl’s anilide moiety is absent in the target compound.
  • Pharmacological Implications: Furanylfentanyl is a potent µ-opioid receptor agonist linked to high overdose risk due to its low ED₅₀ (estimated 0.02 mg/kg in mice) . The phenylethyl group in furanylfentanyl enhances lipophilicity, aiding blood-brain barrier penetration.
  • Regulatory Status :
    • Furanylfentanyl is listed under Schedule I of the 1961 UN Single Convention . The target compound’s regulatory status remains unconfirmed in the provided evidence.

Acryloylfentanyl (N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]prop-2-enamide)

  • Structural Differences :
    • The furan ring in the target compound is replaced with an acryloyl group (prop-2-enamide).
  • Pharmacological Implications :
    • Acryloylfentanyl exhibits moderate µ-opioid receptor affinity but lower potency than fentanyl. The acryloyl group’s planar structure may sterically hinder receptor binding compared to the furan ring .
  • Regulatory Status :
    • Controlled under Schedule I of the 1961 Convention .

4-Fluoroisobutyrfentanyl (N-(4-Fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide)

  • Structural Differences :
    • The 4-fluorophenyl group and isobutyramide chain contrast with the unsubstituted furan carboxamide in the target compound.
  • Pharmacological Implications :
    • The 4-fluoro substitution enhances metabolic stability, prolonging half-life. The thiadiazole group in the target compound may similarly resist metabolic degradation .

Tabular Comparison of Key Analogs

Compound Name Substituent at Piperidine 1-Position Anilide/Carboxamide Group Regulatory Status (1961 Convention) Key Pharmacological Notes
This compound 1,2,5-Thiadiazole Furan-2-carboxamide Not listed Hypothesized moderate µ-opioid affinity
Furanylfentanyl 2-Phenylethyl Phenyl + furan-2-carboxamide Schedule I High potency, ED₅₀ ~0.02 mg/kg
Acryloylfentanyl 2-Phenylethyl Phenyl + acryloylamide Schedule I Moderate potency, lower BBB penetration
4-Fluoroisobutyrfentanyl 2-Phenylethyl 4-Fluorophenyl + isobutyramide Schedule I Enhanced metabolic stability

Research and Regulatory Considerations

  • Structural-Activity Relationship (SAR): The 2-phenylethyl group in fentanyl analogs is critical for µ-opioid receptor activation. Its absence in the target compound may reduce potency but improve selectivity for non-opioid targets (e.g., sigma receptors) . Thiadiazole rings are rare in opioid analogs but common in antiviral or anticancer agents, suggesting possible off-target effects .
  • Analytical Challenges :

    • The thiadiazole and furan groups may complicate mass spectrometry identification due to unique fragmentation patterns compared to phenyl-substituted analogs .

Biological Activity

N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This report synthesizes available research findings on its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a piperidine core, a thiadiazole ring, and a furan moiety. This unique combination allows for various interactions with biological targets, enhancing its potential as a therapeutic agent. The molecular formula is C14H15N4O2SC_{14}H_{15}N_4O_2S with a molecular weight of 315.36 g/mol.

PropertyValue
Molecular FormulaC₁₄H₁₅N₄O₂S
Molecular Weight315.36 g/mol
CAS Number2097862-89-8

Biological Activity Overview

Research indicates that derivatives of thiadiazole compounds exhibit significant biological activities including:

  • Anticancer Activity : The compound has shown promising results in inhibiting the growth of various cancer cell lines.
  • Antimicrobial Properties : Exhibits activity against several bacterial strains.
  • Anti-inflammatory Effects : Potentially useful in treating inflammatory conditions.

In Vitro Studies

In vitro studies have demonstrated that this compound induces apoptosis in cancer cells. For example, the compound has been tested against breast cancer MCF-7 cells and human hepatocellular carcinoma (HepG2) cells, showing significant cytotoxicity.

Cell LineIC₅₀ (µM)
MCF-70.28
HepG29.6

The mechanism of action involves cell cycle arrest at the G2/M phase and activation of apoptotic pathways through increased expression of p53 and caspase-3 cleavage .

Case Studies

A notable study involved the evaluation of various thiadiazole derivatives, including this compound. The results indicated that these compounds significantly inhibited cell proliferation in tumor models and demonstrated selective targeting of cancerous tissues in vivo .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic processes.

Structural Activity Relationship (SAR)

Research has focused on modifying the structural components of thiadiazole derivatives to enhance their biological activity. For instance, variations in the substituents on the piperidine ring have been shown to affect the potency and selectivity of anticancer activity .

Q & A

Q. What are the recommended synthetic routes for N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]furan-2-carboxamide, and how can reaction conditions be optimized?

The synthesis of this compound involves coupling a thiadiazole-containing piperidine scaffold with furan-2-carboxamide. A two-step approach is typical:

Piperidine-thiadiazole synthesis : Cyclocondensation of 1,2,5-thiadiazole derivatives with piperidine precursors under reflux in acetonitrile or DMF. Catalytic iodine and triethylamine may enhance cyclization efficiency .

Amide coupling : Use carbodiimide-based reagents (e.g., EDC/HOBt) to link the piperidine-thiadiazole intermediate to furan-2-carboxylic acid.
Optimization : Adjust solvent polarity (e.g., DMF for high solubility) and monitor reaction progress via TLC or LC-MS to minimize side products.

Q. How can the structural identity of this compound be confirmed post-synthesis?

  • NMR spectroscopy : Analyze 1H^1H and 13C^{13}C NMR to verify the thiadiazole (C-S-N peaks at 140–160 ppm) and piperidine (δ 1.5–3.0 ppm) moieties. Furan protons appear as doublets near δ 6.3–7.4 ppm .
  • Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H]+^+ expected at m/z 306.08 for C12_{12}H12_{12}N4_4O2_2S).
  • X-ray crystallography : Resolve crystal structures to confirm stereochemistry, though limited solubility may require co-crystallization agents.

Q. What pharmacological targets are hypothesized for this compound?

Based on structural analogs (e.g., fentanyl derivatives with piperidine-carboxamide cores), this compound may interact with:

  • Opioid receptors : μ-opioid receptor binding assays (competitive displacement of [3H^3H]DAMGO) are recommended .
  • CNS targets : Screen for activity at sigma-1 or NMDA receptors due to the thiadiazole group’s potential neuromodulatory effects .

Q. Which analytical methods are suitable for purity assessment and quantification?

  • HPLC-UV/DAD : Use a C18 column (mobile phase: acetonitrile/0.1% TFA in water) with retention time calibration against a reference standard.
  • LC-MS/MS : Detect impurities at trace levels (LOQ < 0.1%) and validate method robustness via intraday/interday precision tests .

Advanced Research Questions

Q. How do substitutions on the piperidine or thiadiazole rings affect structure-activity relationships (SAR)?

  • Piperidine modifications : Replacing the thiadiazole with a phenyl group (as in furanylfentanyl) increases μ-opioid affinity but reduces metabolic stability .
  • Thiadiazole role : The sulfur and nitrogen atoms may enhance hydrogen bonding to receptor residues (e.g., Lys233 in μ-opioid receptors), though this requires molecular docking validation .

Q. How can researchers resolve contradictions in receptor affinity data across studies?

  • Standardize assay conditions : Use identical cell lines (e.g., CHO-K1 expressing human μ-opioid receptors) and buffer pH (7.4) to minimize variability .
  • Control for stereochemistry : Enantiomeric purity significantly impacts binding; chiral HPLC or SFC should confirm stereoisomer ratios .

Q. What in vitro or in vivo models are appropriate for toxicology studies?

  • In vitro : Hepatocyte viability assays (e.g., HepG2 cells) to assess metabolic toxicity. Monitor CYP3A4/2D6 inhibition, as piperidine analogs are often substrates .
  • In vivo : Rodent models for respiratory depression (via plethysmography) and thermal analgesia (hot-plate test), with dose escalation to determine LD50_{50} .

Q. What strategies improve metabolic stability for this compound?

  • Deuterium labeling : Replace labile hydrogens on the piperidine ring to slow CYP450-mediated oxidation .
  • Prodrug design : Introduce ester groups at the furan carbonyl to enhance bioavailability, with enzymatic cleavage in plasma .

Q. How can researchers address challenges in crystallizing this compound?

  • Co-crystallization : Use fragment-based screening (e.g., with PEG 4000) to identify compatible co-formers.
  • Temperature cycling : Alternate between 4°C and 25°C to promote nucleation. Limited success has been reported for similar carboxamides due to conformational flexibility .

Q. What computational methods predict selectivity for opioid receptor subtypes?

  • Molecular dynamics (MD) simulations : Simulate ligand-receptor interactions over 100-ns trajectories to compare binding free energies (ΔG) at μ- vs. δ-opioid receptors .
  • Pharmacophore modeling : Map electrostatic and hydrophobic features of the thiadiazole-furan scaffold to receptor subpockets (e.g., TM3/TM5 helices in μ-opioid) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.